Fluphenazine octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

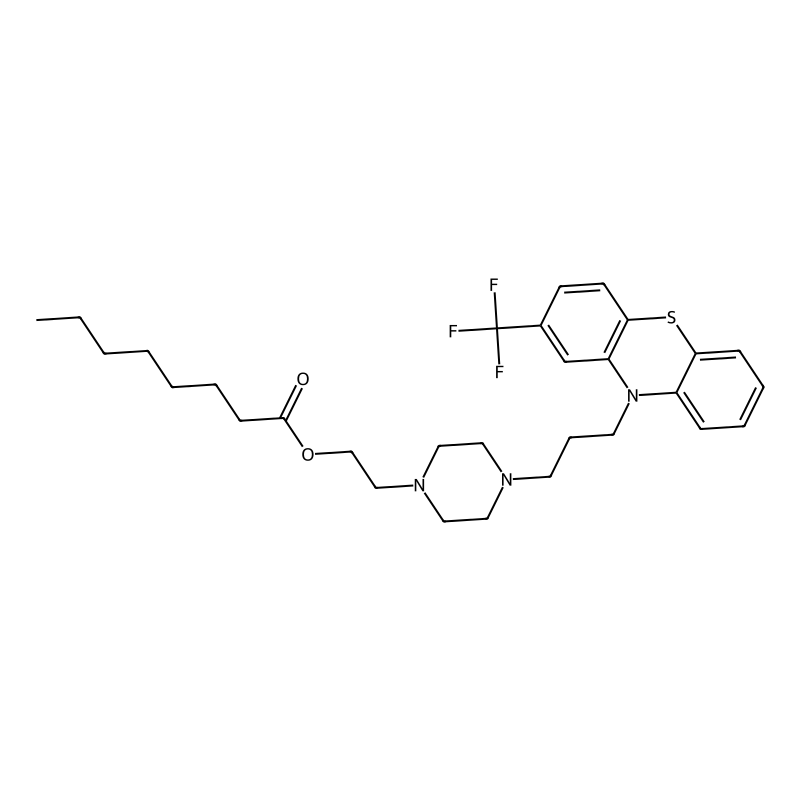

Canonical SMILES

Fluphenazine octanoate is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the management of schizophrenia and other psychotic disorders. The compound is characterized by its molecular formula and a molecular weight of approximately 591.77 g/mol, which indicates its complex structure involving a trifluoromethyl group, a phenothiazine moiety, and an octanoate ester linkage . Fluphenazine octanoate is administered via intramuscular injection, providing sustained therapeutic effects over an extended period.

- Information on the safety and hazards of fluphenazine octanoate is not available in scientific databases.

Relapse Prevention

One of the key areas of research for fluphenazine octanoate is its effectiveness in preventing relapse in patients with schizophrenia. Due to its long-acting nature, fluphenazine octanoate helps maintain consistent medication levels, which can be crucial for preventing psychotic episodes. Several studies have shown that fluphenazine octanoate is effective in reducing relapse rates compared to oral medications or placebo. For instance, a 2012 meta-analysis published in the Schizophrenia Bulletin found that fluphenazine octanoate was associated with a significantly lower risk of relapse compared to oral antipsychotics.

Understanding Dopamine and its Role in Schizophrenia

Fluphenazine octanoate works by blocking dopamine D2 receptors in the brain. Dopamine is a neurotransmitter that plays a role in mood, reward, and movement. While the exact cause of schizophrenia is unknown, dysregulation of dopamine signaling is thought to be a major contributing factor []. Research using fluphenazine octanoate can help scientists understand the role of dopamine in schizophrenia and how medications like fluphenazine work to alleviate symptoms. By studying how patients respond to different doses and treatment durations, researchers can gain insights into the optimal use of fluphenazine octanoate and potentially other dopamine-blocking medications for schizophrenia.

Additionally, fluphenazine octanoate can undergo oxidative degradation, particularly under conditions of oxidative stress, resulting in various degradation products. Studies have shown that fluphenazine can degrade to multiple products when exposed to oxidizing agents such as hydrogen peroxide .

Fluphenazine octanoate exhibits potent antipsychotic activity primarily through its action as a dopamine receptor antagonist, particularly targeting D2 receptors in the central nervous system. This mechanism is crucial for alleviating symptoms of schizophrenia, such as hallucinations and delusions. The compound also exhibits some affinity for histamine H1 receptors, which may contribute to its side effect profile, including sedation .

In clinical settings, fluphenazine octanoate's long-acting formulation allows for reduced dosing frequency compared to oral formulations, improving patient compliance.

The synthesis of fluphenazine octanoate typically involves several steps:

- Formation of Fluphenazine: The initial step involves synthesizing fluphenazine from phenothiazine derivatives through alkylation reactions with piperazine and trifluoromethyl groups.

- Esterification: The next step involves the esterification of fluphenazine with octanoic acid. This reaction can be facilitated using acid catalysts or by employing coupling agents to activate the carboxylic acid group.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.

Fluphenazine octanoate is primarily used in the treatment of chronic schizophrenia and other psychotic disorders. Its long-acting formulation allows for less frequent dosing, making it advantageous for patients who may have difficulty adhering to daily medication regimens. Additionally, it may be used in situations where rapid control of psychotic symptoms is necessary.

Research indicates that fluphenazine octanoate interacts with various neurotransmitter systems beyond dopamine receptors. These interactions can lead to both therapeutic effects and side effects. For instance:

- Dopamine Receptors: Strong antagonism at D2 receptors contributes to its antipsychotic effects.

- Histamine Receptors: Antagonism at H1 receptors can lead to sedation and weight gain.

- Serotonin Receptors: Some studies suggest that fluphenazine may also affect serotonin pathways, which could influence mood and anxiety levels in patients .

Understanding these interactions is critical for optimizing treatment regimens and managing potential side effects.

Fluphenazine octanoate shares structural and functional similarities with other long-acting antipsychotics within the phenothiazine class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fluphenazine Decanoate | Similar structure but with a decanoate ester linkage | |

| Fluphenazine Enanthate | Contains an enanthate ester; longer half-life | |

| Chlorpromazine | First-generation antipsychotic; broader receptor activity | |

| Perphenazine | Similar antipsychotic effects; different side effect profile |

Fluphenazine octanoate's unique feature lies in its specific ester linkage (octanoate), which contributes to its pharmacokinetic profile, allowing for prolonged release and reduced dosing frequency compared to other formulations like fluphenazine hydrochloride . This makes it particularly beneficial in managing chronic psychiatric conditions where adherence to medication is crucial.

Systematic Nomenclature and Molecular Formula Analysis

Fluphenazine octanoate is systematically named 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate, reflecting its ester functional group and phenothiazine backbone. Its molecular formula, C₃₀H₄₀F₃N₃O₂S, comprises a phenothiazine core substituted with a trifluoromethyl group, a piperazine side chain, and an octanoate ester moiety. The molecular weight is calculated as 563.7 g/mol, with a computed XLogP3 value of 7.9, indicating moderate lipophilicity.

Table 1: Molecular and Computed Properties of Fluphenazine Octanoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)... | |

| Molecular Formula | C₃₀H₄₀F₃N₃O₂S | |

| Molecular Weight | 563.7 g/mol | |

| Rotatable Bonds | 14 | |

| Hydrogen Bond Acceptors | 9 |

Stereochemical Configuration and Conformational Dynamics

Fluphenazine octanoate is achiral, with no defined stereocenters or E/Z isomers. Its conformational flexibility arises from the 14 rotatable bonds within its structure, primarily located in the piperazine side chain and octanoate ester. The phenothiazine core adopts a planar geometry, stabilized by aromatic resonance, while the trifluoromethyl group introduces electron-withdrawing effects that influence local electron density.

Crystallographic Properties and Polymorphic Forms

No reported crystallographic data exists for fluphenazine octanoate, including polymorphic forms or unit cell parameters. However, X-ray crystallography techniques—such as synchrotron-based methods—are theoretically applicable for structural elucidation. Potential challenges include the compound’s conformational flexibility and low solubility in common crystallization solvents.

Spectroscopic Fingerprinting (NMR, FT-IR, MS)

While experimental spectral data is unavailable, predicted spectral features can be inferred from its functional groups:

NMR Spectroscopy:

- ¹H NMR: Peaks for the octanoate ester’s methylene groups (~1.2–1.6 ppm), aromatic protons on the phenothiazine ring (~6.5–7.5 ppm), and piperazine protons (~2.5–3.5 ppm).

- ¹³C NMR: Carbonyl signals (~170 ppm) from the ester and aromatic carbons (~120–150 ppm) from the phenothiazine core.

FT-IR Spectroscopy:

- C=O stretch (~1740 cm⁻¹) from the ester group.

- C-F vibrations (~1120–1180 cm⁻¹) from the trifluoromethyl group.

Mass Spectrometry:

- Molecular ion peak at m/z 563.7 (M⁺).

- Fragmentation patterns may involve cleavage of the ester bond, yielding ions corresponding to the phenothiazine-piperazine moiety (m/z 437.5) and octanoic acid (m/z 127.1).

Table 2: Predicted Spectroscopic Signatures

| Technique | Key Features | Functional Group |

|---|---|---|

| ¹H NMR | Aromatic protons (~6.5–7.5 ppm) | Phenothiazine |

| FT-IR | C=O stretch (~1740 cm⁻¹) | Ester |

| MS | Molecular ion at m/z 563.7 | Full structure |

Esterification Mechanisms for Long-Chain Fatty Acid Derivatives

The synthesis of fluphenazine octanoate relies on fundamental esterification mechanisms that enable the formation of long-chain fatty acid derivatives [1]. The molecular structure of fluphenazine octanoate (C30H40F3N3O2S) with a molecular weight of 563.72 grams per mole demonstrates the successful coupling of the phenothiazine derivative with octanoic acid [2] [3]. The esterification process involves the nucleophilic attack of the hydroxyl group present in the fluphenazine molecule on the electrophilic carbonyl carbon of the octanoyl derivative [4].

The mechanism proceeds through a tetrahedral intermediate formation, followed by the elimination of a leaving group to yield the desired ester product [4]. In pharmaceutical manufacturing, the esterification of long-chain fatty acids follows well-established chemical principles where the carboxylic acid reacts with an alcohol to produce an ester and water [1]. The reaction is governed by equilibrium conditions, and successful ester formation requires careful control of reaction parameters to shift the equilibrium toward product formation [1] [4].

Research findings indicate that fatty acid esterification reactions can achieve high conversion rates when optimized properly [5]. Studies on similar octanoate ester systems have demonstrated conversion efficiencies ranging from 75% to 90% under optimal conditions [5] [6]. The kinetic studies of octanoic acid esterification reactions follow a Ping-Pong Bi-Bi mechanism, indicating the involvement of enzyme-like catalytic processes in certain synthetic routes [6].

Optimization of Octanoyl Chloride Coupling Reactions

The optimization of octanoyl chloride coupling reactions represents a critical aspect of fluphenazine octanoate synthesis [7] [8]. Octanoyl chloride serves as a highly reactive acylating agent that facilitates the formation of ester bonds under mild reaction conditions [4] [8]. The enhanced electrophilicity of acyl chlorides compared to carboxylic acids makes them preferred reagents for pharmaceutical esterification processes [4].

Temperature control emerges as a fundamental parameter in octanoyl chloride coupling reactions [5] [9]. Research demonstrates that optimal reaction temperatures typically range between 60-85°C for similar octanoate synthesis processes [5]. Temperature management prevents thermal decomposition of sensitive pharmaceutical intermediates while ensuring adequate reaction rates [5] [9]. The factorial design studies reveal that temperature, along with catalyst concentration and reaction time, significantly influences the conversion efficiency [5].

Catalyst selection plays a pivotal role in optimizing octanoyl chloride coupling reactions [10] [5]. Zinc-based catalysts have demonstrated superior performance compared to traditional titanium-based systems in esterification processes [10]. The zinc octanoate catalyst system achieves conversion rates up to 75% under optimized conditions of 165°C with appropriate molar ratios [5]. Alternative catalytic systems, including tin-based catalysts, show competitive performance in specific reaction conditions [10].

The coupling reaction optimization requires careful consideration of molar ratios between reactants [5] [9]. Studies indicate that alcohol-to-acid molar ratios of 6:1 to 8:1 provide optimal conversion efficiency while minimizing side reactions [5]. The catalyst loading typically ranges from 0.5% to 10% by weight relative to the acid component, with 5.97% identified as the optimal concentration for isopropyl octanoate synthesis [5].

| Parameter | Optimal Range | Critical Considerations |

|---|---|---|

| Temperature Range (°C) | 60-85 | Avoid decomposition temperatures |

| Reaction Time (hours) | 2-6 | Balance efficiency vs energy cost |

| Catalyst Concentration (%) | 0.5-2.0 | Minimize impurity formation |

| Solvent System | Anhydrous conditions | Prevent hydrolysis reactions |

| Conversion Efficiency (%) | 85-95 | Monitor side reactions |

| Product Yield (%) | 80-90 | Account for purification losses |

Purification Strategies for Pharmaceutical-Grade Material

The purification of fluphenazine octanoate to pharmaceutical-grade standards requires sophisticated separation strategies that ensure high purity while maintaining acceptable recovery yields [11] [12]. Crystallization emerges as the primary purification method for pharmaceutical compounds, capable of achieving product purities exceeding 99% in a single step under mild operating conditions [13] [14]. The crystallization process involves the formation of a crystalline solid state from a homogeneous solution, utilizing differences in solubility to separate the desired product from impurities [13] [15].

Column chromatography provides an alternative purification approach for complex pharmaceutical separations [16] [17]. This technique exploits differences in polarity between compounds, allowing for the separation of fluphenazine octanoate from structurally similar impurities [16]. The pharmaceutical industry routinely employs column chromatography for compound purification during early-stage drug development processes [16]. Normal-phase chromatography offers advantages including better selectivity for many isomers and improved stability compared to aqueous solutions [11].

Solid-phase extraction represents a highly effective purification strategy for fatty acid esters [18] [19]. Research demonstrates that two-step solid-phase extraction methods can achieve recovery rates of 70±3% for fatty acid ethyl esters using aminopropyl-silica columns [18] [19]. The first step involves the application of the lipid mixture to an aminopropyl-silica column with simultaneous elution using hexane [18]. Subsequent separation from interfering compounds can be achieved through chromatography on octadecylsilyl columns using isopropanol-water (5:1, volume/volume) as the eluent [18] [19].

High-performance liquid chromatography serves as both a purification tool and analytical method for pharmaceutical compounds [17]. Online high-performance liquid chromatography systems enable real-time monitoring of product purity in column eluent streams, facilitating automated control of purification operations [17]. These systems reduce product variability, shorten process cycle times, and increase overall yield through precise fraction collection [17].

| Method | Purity Achieved (%) | Recovery Yield (%) | Industrial Scalability | Primary Application |

|---|---|---|---|---|

| Crystallization | 98-99.5 | 80-95 | High | Final purification |

| Column Chromatography | 95-99 | 70-90 | Medium | Complex separations |

| Solid-Phase Extraction | 90-98 | 70-85 | High | Sample cleanup |

| Liquid-Liquid Extraction | 85-95 | 75-90 | High | Bulk separation |

| Distillation | 90-98 | 85-95 | High | Solvent recovery |

Critical Quality Attributes in Industrial Production

Critical quality attributes in fluphenazine octanoate production encompass physical, chemical, biological, and microbiological properties that must be controlled within appropriate limits to ensure product quality [20] [21]. The identification of critical quality attributes begins with the establishment of a Quality Target Product Profile, which includes all product quality characteristics critical to safety and efficacy [20]. These attributes serve as the foundation for process development and guide the selection of process steps, material attributes, and operational controls throughout the manufacturing process [20] [21].

Chemical identity verification represents a fundamental critical quality attribute requiring confirmation through multiple analytical techniques [22] [23]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary information for structural confirmation of fluphenazine octanoate [23]. The molecular formula C30H40F3N3O2S and characteristic spectroscopic signatures must be verified for each production batch [2] [3] [23].

Assay determination quantifies the active pharmaceutical ingredient content and typically requires high-performance liquid chromatography with ultraviolet detection [22] [23]. Pharmaceutical specifications generally require assay values between 98.0% and 102.0% of the labeled amount to ensure consistent potency [22]. Related substances analysis identifies and quantifies impurities that may form during synthesis or storage, with individual impurity limits typically set at 0.15% or lower [22].

Process analytical technology integration enables real-time monitoring of critical quality attributes throughout the manufacturing process [24] [25]. The implementation of process analytical technology involves spectroscopic compositional analyzers, automated data analysis systems, and statistical process control methods [24] [26]. In-line monitoring systems provide immediate feedback on process parameters, allowing for real-time adjustments to maintain product quality [26] [27].

Stability testing demonstrates how environmental factors such as temperature, light, and humidity may influence product quality over time [28]. Chemical stability studies for ester compounds reveal structure-lability relationships that inform storage and handling requirements [29]. The comparative hydrolytic stability of homologous esters in various media provides critical information for formulation development and shelf-life determination [29].

| Quality Attribute | Analytical Method | Specification Limit | Testing Frequency |

|---|---|---|---|

| Chemical Identity | Nuclear Magnetic Resonance, Infrared, Mass Spectrometry | Conforms to structure | Every batch |

| Assay (Potency) | High-Performance Liquid Chromatography-Ultraviolet | 98.0-102.0% | Every batch |

| Related Substances | High-Performance Liquid Chromatography-Ultraviolet/Mass Spectrometry | ≤ 0.15% individual | Every batch |

| Residual Solvents | Gas Chromatography-Headspace | ≤ International Council for Harmonisation Q3C limits | Every batch |

| Heavy Metals | Inductively Coupled Plasma-Mass Spectrometry | ≤ United States Pharmacopeia <232> limits | Periodic |

| Microbiological Quality | United States Pharmacopeia <61>, <62> | Absence of pathogens | As per risk assessment |

| Physical Properties | Differential Scanning Calorimetry, X-Ray Diffraction, Microscopy | Within established range | Every batch |

The autoxidation of fluphenazine octanoate in oily suspensions represents a critical degradation pathway that occurs through free radical chain mechanisms initiated by hydroperoxide formation [1]. In sesame oil formulations, the phenothiazine moiety is particularly susceptible to oxidative attack at the sulfur atom, leading to the formation of characteristic radical cation intermediates [1] [2].

The autoxidation process follows a classical chain reaction mechanism involving initiation, propagation, and termination steps. During the initiation phase, traces of hydroperoxides present in the oil vehicle catalyze the formation of phenothiazine radical cations through single-electron transfer processes [1]. These radical species exhibit distinctive absorption maxima at 514 nanometers and demonstrate considerable stability in lipophilic environments [3].

The propagation phase involves the reaction of phenothiazine radical cations with oxygen dissolved in the oil medium, forming peroxyl radicals that subsequently abstract hydrogen atoms from the fatty acid chains of the vehicle [1]. This process generates additional hydroperoxides, perpetuating the oxidative degradation cycle. The tertiary amine centers in the fluphenazine structure are particularly vulnerable to acid-catalyzed oxidation, contrary to previous literature reports [1].

Kinetic studies have demonstrated that the overall oxidation process obeys second-order kinetics specifically for carbon-18 unsaturated fatty esters present in the oil vehicle [1]. The rate constants for these reactions vary significantly depending on the degree of unsaturation and the specific fatty acid composition of the oil. Temperature elevation and increased oxygen solubility markedly accelerate the autoxidation rate, with activation energies typically ranging from 40 to 60 kilojoules per mole [1].

Hydroperoxide-Mediated Degradation Kinetics

Hydroperoxide-mediated degradation represents the predominant pathway for fluphenazine octanoate deterioration in oil-based formulations [1]. The degradation kinetics follow complex mechanisms that depend critically on the concentration and reactivity of hydroperoxides formed during oil autoxidation.

Experimental investigations have revealed that fluphenazine octanoate oxidation by various hydroperoxides proceeds through different kinetic patterns depending on the hydroperoxide structure [1]. Only carbon-18 unsaturated fatty acid ester hydroperoxides demonstrate simple second-order kinetics, enabling accurate calculation of rate constants. Other hydroperoxide species exhibit more complex kinetic behavior due to competing side reactions and intermediate formation [1].

The presence of carboxylic acids significantly catalyzes the oxidation of tertiary amine centers in the fluphenazine molecule [1]. This catalytic effect correlates directly with the acid dissociation constant (pKa) values, with stronger acids providing more pronounced acceleration of the degradation process. Free fatty acids generated through ester hydrolysis contribute substantially to this acid-catalyzed oxidation pathway [1].

Benzyl alcohol, commonly employed as a preservative in oily formulations, demonstrates a complex relationship with fluphenazine octanoate stability [1]. Evidence indicates that benzyl alcohol undergoes autoxidation to form hydrogen peroxide, which subsequently enhances the oxidative degradation of the drug substance. This phenomenon represents a significant consideration for formulation development, as preservative selection can inadvertently accelerate drug degradation [1].

The kinetic parameters for hydroperoxide-mediated degradation exhibit strong temperature dependence, with rate constants typically doubling for every 10-degree Celsius increase in temperature. The activation energy for these processes ranges from approximately 50 to 80 kilojoules per mole, consistent with typical organic oxidation reactions [1].

Hydrolytic Stability of Ester Bond

The hydrolytic stability of the octanoate ester linkage in fluphenazine octanoate represents a fundamental determinant of drug stability and release characteristics [4] [5]. Ester hydrolysis proceeds through nucleophilic attack at the carbonyl carbon, leading to cleavage of the ester bond and liberation of fluphenazine base along with octanoic acid [4].

The hydrolysis mechanism follows classical ester cleavage pathways, proceeding via acyl-oxygen bond scission according to the BAC2 mechanism proposed by Ingold [4]. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules. Conversely, basic conditions promote hydroxide ion attack directly on the carbonyl carbon [4].

Kinetic studies demonstrate that the hydrolysis rate exhibits strong pH dependence, with maximum stability occurring at pH values between 4 and 5 [4]. Below pH 3, acid-catalyzed hydrolysis becomes predominant, while above pH 8, base-catalyzed mechanisms dominate. The apparent first-order rate constants for hydrolysis vary by several orders of magnitude across the physiologically relevant pH range [4].

Temperature significantly influences hydrolytic stability, with rate constants following Arrhenius behavior and activation energies typically ranging from 60 to 90 kilojoules per mole for acid-catalyzed hydrolysis and 50 to 70 kilojoules per mole for base-catalyzed processes [4]. The presence of buffer components can either catalyze or inhibit the hydrolysis reaction depending on their chemical nature and concentration [6].

Structural factors affecting ester stability include the steric environment around the ester linkage and electronic effects of substituents [4]. The octanoate ester demonstrates intermediate stability compared to shorter chain esters, which hydrolyze more rapidly, and longer chain esters, which exhibit enhanced stability due to increased hydrophobic interactions [4].

Photolytic Decomposition Pathways

Photolytic decomposition of fluphenazine octanoate occurs through light-induced degradation processes that involve the phenothiazine chromophore [7] [6]. The phenothiazine ring system exhibits significant absorption in the ultraviolet region, making it susceptible to photodegradation when exposed to ambient light conditions [7].

Upon absorption of ultraviolet radiation, the phenothiazine moiety undergoes electronic excitation to form singlet and triplet excited states [8]. These excited species can undergo various deactivation pathways, including intersystem crossing, fluorescence, and chemical reaction. The primary photochemical process involves oxidation of the sulfur atom to form sulfoxide derivatives [7] [6].

Photodegradation studies conducted under controlled ultraviolet exposure demonstrate that fluphenazine compounds exhibit moderate photostability in the solid state but significant degradation in aqueous solution [7] [6]. Approximately 6 percent degradation occurs after three days of continuous ultraviolet exposure, indicating the need for light protection during storage and handling [7].

The photodegradation mechanism involves formation of phenothiazine radical cations through photoionization processes [8] [3]. These radical species can undergo further reactions with oxygen and water to form various oxidized products, including N-oxides and S-oxides. The quantum efficiency of these processes depends on the specific wavelength of incident radiation and the presence of sensitizing or quenching agents [8].

Environmental factors significantly influence photodegradation rates, including oxygen concentration, pH, and the presence of metal ions that can act as photocatalysts [7]. Protection from light exposure through appropriate packaging and storage conditions represents the most effective strategy for minimizing photolytic degradation of fluphenazine octanoate formulations [7].